Methyl 5-methylhexanoate

Description

Contextual Overview of Fatty Acid Methyl Esters in Scientific Inquiry

Fatty acid methyl esters (FAMEs) are a class of organic compounds derived from fatty acids through a process called esterification with methanol (B129727). hmdb.ca In scientific research, FAMEs are of considerable interest due to their diverse applications. A significant area of research is their use as biodiesel, a renewable alternative to fossil fuels. srce.hr The composition of FAMEs in biodiesel is crucial for its quality and performance, with gas chromatography being a standard analytical technique for their determination. srce.hrscientific.net

Beyond their role in renewable energy, FAMEs are important in the food and flavor industry. They are key components of the aroma profiles of various foods and beverages. nih.govresearcher.life The analysis of FAMEs helps in understanding and controlling the flavor characteristics of products. researcher.life In chemical synthesis, FAMEs serve as versatile intermediates for producing a range of other chemicals. nih.gov The preparation of FAMEs for analysis is a well-established process, often involving catalysis to ensure efficient conversion from lipids. nih.gov

Importance of Methyl 5-methylhexanoate and its Structural Analogs in Chemical Research

This compound, with its branched-chain structure, holds particular importance in various research domains. It has been identified as a significant aroma compound in different varieties of hops, contributing to their unique flavor profiles. nih.gov This makes it a key molecule of interest in the brewing industry and in food science for developing and enhancing flavors.

Furthermore, esters of 5-methylhexanoic acid, the carboxylic acid precursor to this compound, have been identified as components of insect pheromones. rsc.orgresearchgate.netrsc.org For instance, 3-methyl-3-butenyl 5-methylhexanoate is a sex pheromone of the Matsumoto mealybug. researchgate.netrsc.org The study of such compounds is crucial for developing environmentally friendly pest management strategies. The structural analogs of this compound, such as other branched-chain esters and related amino acid derivatives, are also subjects of intensive research. For example, derivatives of 5-methylhexanoic acid are investigated for their potential neuroprotective and anticonvulsant properties. The synthesis of these analogs, often requiring stereoselective methods, is a key area of organic chemistry research. researchgate.net

The table below summarizes some of the key research applications of this compound and its structural analogs.

| Compound/Analog | Research Area | Significance |

| This compound | Food Chemistry/Flavor Science | Key aroma compound in hops. nih.gov |

| Esters of 5-methylhexanoic acid | Chemical Ecology/Pest Management | Components of insect sex pheromones. rsc.orgresearchgate.netrsc.org |

| Derivatives of 5-methylhexanoic acid | Medicinal Chemistry | Investigated for potential neuroprotective and anticonvulsant properties. |

| (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) | Pharmaceutical Chemistry | An anticonvulsant drug, with research focusing on efficient and enantioselective synthesis routes. researchgate.netacs.orglupinepublishers.com |

Current Research Landscape and Future Directions

Current research on this compound and its analogs is multifaceted. In the field of analytical chemistry, efforts are focused on developing more accurate and efficient methods for its detection and quantification in complex mixtures, such as food matrices and biological samples. nih.govresearcher.life Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique. nih.gov

In synthetic organic chemistry, the focus is on creating efficient and stereoselective synthetic routes to access not only this compound but also its more complex structural analogs with potential biological activity. researchgate.netacs.org This includes the development of novel catalysts and reaction methodologies.

Future research is likely to expand in several directions. A deeper understanding of the biosynthetic pathways of 5-methylhexanoic acid and its esters in plants and insects could open up new avenues for metabolic engineering and the sustainable production of these valuable compounds. Further investigation into the biological activities of this compound and its analogs could lead to the discovery of new applications in pharmaceuticals and agriculture. The continued exploration of its role as a flavor compound will also be crucial for the food and beverage industry.

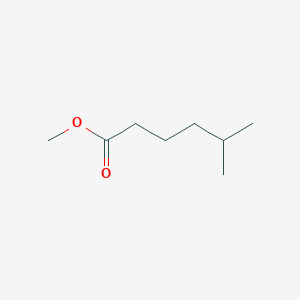

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-4-6-8(9)10-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHVFMBDCWCBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334185 | |

| Record name | Methyl 5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-83-5 | |

| Record name | Hexanoic acid, 5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methylhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 5 Methylhexanoate and Its Precursors

Enantioselective Synthesis Strategies for Chiral Derivatives

The generation of chiral derivatives of methyl 5-methylhexanoate, where a stereocenter is controlled, is paramount for the synthesis of biologically active molecules. Key strategies focus on creating a single desired enantiomer from racemic or prochiral starting materials.

Biocatalytic Approaches and Enzymatic Resolution Processes

Biocatalysis offers a highly selective and environmentally conscious route to chiral compounds. Enzymes, operating under mild conditions, can distinguish between enantiomers of a racemic mixture, a process known as kinetic resolution. Lipases and nitrilases have been prominently featured in the resolution of precursors to chiral 5-methylhexanoic acid derivatives. researchgate.netacs.org

In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For instance, the racemic ethyl ester of 3-cyano-5-methylhexanoic acid can be resolved through enantioselective hydrolysis catalyzed by various lipases. The lipase (B570770) from Pseudomonas cepacia (lipase PS IM) has been shown to be particularly effective, selectively hydrolyzing the (R)-ester and leaving the desired (S)-3-cyano-5-methylhexanoic acid ethyl ester with high enantiomeric excess (>99%). researchgate.netresearchgate.net Similarly, esterases from newly isolated microbial strains like Arthrobacter sp. ZJB-09277 and Morgarella morganii ZJB-09203 have demonstrated excellent enantioselectivity in the hydrolysis of related diester precursors. researchgate.netnih.gov

Another biocatalytic strategy involves the regio- and enantioselective hydrolysis of dinitriles. For example, immobilized E. coli cells containing a nitrilase from Brassica rapa can convert isobutylsuccinonitrile into (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), a key chiral intermediate. acs.orgresearchgate.net This method achieves high enantioselectivity (E > 150) and allows for the recycling of the unreacted (R)-enantiomer. acs.org

Table 1: Biocatalytic Resolution for the Synthesis of Chiral 5-Methylhexanoic Acid Precursors

| Enzyme/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield/Conversion | Source(s) |

|---|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PS IM) | rac-3-cyano-5-methylhexanoic acid ethyl ester | (S)-3-cyano-5-methylhexanoic acid ethyl ester | >99% | 40-45% | researchgate.netresearchgate.net |

| Arthrobacter sp. ZJB-09277 (Esterase) | rac-3-cyano-5-methylhexanoic acid esters | (S)-3-cyano-5-methylhexanoic acid | 95.1% | 44.6% conversion | researchgate.netresearchgate.net |

| Morgarella morganii ZJB-09203 (Esterase) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (3S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | 95% | 45.3% conversion | nih.gov |

| Talaromyces thermophilus Lipase (TTL) Mutant | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) | - | High hydrolytic activity | nih.gov |

| Nitrilase from Arabis alpina (AaNIT) | Isobutylsuccinonitrile (IBSN) | (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) | E > 300 | - | researchgate.net |

Chemocatalytic Asymmetric Syntheses

Chemocatalysis provides a powerful alternative to biocatalysis, utilizing chiral metal complexes to induce enantioselectivity. Asymmetric hydrogenation is a prominent example, where a prochiral olefin is converted into a chiral alkane using hydrogen gas and a chiral catalyst. The synthesis of a key precursor, (S)-3-cyano-5-methylhexanoate, has been achieved with exceptional enantioselectivity through the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. nih.govgoogle.com

This transformation is effectively catalyzed by rhodium complexes bearing chiral bisphosphine ligands, such as Me-DuPHOS. nih.gov The reaction proceeds with very high enantiomeric excess (>99% ee), demonstrating the remarkable efficiency of the chiral catalyst in controlling the stereochemical outcome. nih.gov The success of this method is surprising given that prior art suggested asymmetric hydrogenation works poorly on substrates with an isobutyl group. google.com This highlights a significant advancement in the selective hydrogenation of cyano-substituted olefins. google.com

Table 2: Chemocatalytic Asymmetric Hydrogenation of a Pregabalin Precursor

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Key Features | Source(s) |

|---|---|---|---|---|---|

| Rhodium-Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | >99% | High enantioselectivity and yield. | nih.gov |

| Bisphosphine rhodium catalysts | 3-cyano-5-methylhex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | 99.8% | High efficiency at low catalyst loading (S/C 2,700:1). | |

| (Salen)Al-Cl complex | α,β-unsaturated imides | Cyanide adducts | High | Catalyzes asymmetric conjugate addition of HCN. | researchgate.net |

Chiral Induction and Stereoselective Reaction Pathways

Chiral induction refers to the transfer of chirality from a chiral molecule to a new stereocenter during a reaction. This can be achieved using chiral auxiliaries, reagents, or catalysts. nih.gov

The use of chiral auxiliaries is another established method. A chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be temporarily attached to a precursor molecule. google.comresearchgate.net Subsequent reactions, like alkylations, are directed by the steric influence of the auxiliary, leading to the formation of one stereoisomer in preference to the other. The auxiliary is then cleaved to reveal the enantiomerically enriched product. google.com

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of these stereoselective reactions is crucial for their optimization and broader application. Studies have focused on elucidating reaction pathways and the precise role of the catalyst in controlling stereochemistry.

Reaction Pathway Elucidation in Complex Syntheses

The pathways of complex multi-step syntheses have been investigated to identify key intermediates and transitions states. In the synthesis of derivatives via conjugate addition, such as the addition of cyanide to α,β-unsaturated imides catalyzed by (Salen)Al complexes, mechanistic data suggest a cooperative bimetallic mechanism where both the nucleophile and the electrophile are activated. researchgate.netresearchgate.net

The racemization process of related chiral compounds has also been studied. For example, the base-catalyzed racemization of 2,2-diphenylcyclopropylnitrile was found to have a rate that depends linearly on the H_ function, suggesting that the initial proton abstraction is not the rate-limiting step. researchgate.net Understanding such racemization pathways is critical for processes that involve recycling an undesired enantiomer, ensuring that it can be efficiently converted back to the racemic starting material for another round of resolution. researchgate.net

Catalytic Mechanisms in Organic Synthesis

The mechanism of catalysis dictates both the rate and selectivity of a reaction. In biocatalytic resolutions, the enzyme's three-dimensional active site is responsible for chiral recognition. Kinetic studies of the hydrolysis of 3-cyano-5-methylhexanoic acid ethyl ester have shown that the enzymatic reaction can follow a Ping-Pong Bi-Bi mechanism, sometimes with inhibition by one of the products, such as n-butanol. researchgate.net The steric environment of the active site plays a crucial role; the steric effect of the leaving alcohol moiety in a series of rac-3-cyano-5-methylhexanoic acid esters was found to be important in determining the activity and enantioselectivity of the Arthrobacter sp. esterase. researchgate.netresearchgate.net

In chemocatalysis, the mechanism of asymmetric hydrogenation with rhodium-phosphine catalysts like Rh-Me-DuPHOS involves the coordination of the olefinic substrate to the chiral metal complex. google.com The chiral ligand creates a chiral environment around the rhodium center, forcing the substrate to bind in a specific orientation. The subsequent delivery of hydrogen from the metal to one face of the double bond is sterically favored, leading to the formation of one enantiomer in high excess. nih.govgoogle.com The specific steric and electronic properties of the phosphine (B1218219) ligand are critical for achieving high enantioselectivity. google.com

Innovative Synthetic Routes and Process Optimization

The synthesis of this compound and its precursors has been a subject of intensive research, driven by the need for efficient and pure intermediates in the production of pharmaceuticals and other fine chemicals. Innovations in synthetic methodologies have focused on maximizing yield and purity while also incorporating principles of sustainable chemistry.

High-Yield and High-Purity Synthesis Development

The development of synthetic routes that afford high yields and exceptional purity is crucial for industrial applications. Research has explored various chemical and enzymatic methods to achieve these goals, particularly in the context of producing chiral derivatives of 5-methylhexanoic acid.

One of the most direct methods for preparing this compound is through the esterification of 5-methylhexanoic acid with methanol (B129727), often facilitated by an acid catalyst or coupling agents. While straightforward, the focus of much advanced research has been on creating stereochemically complex derivatives with high purity.

An advanced approach involves enolate formation and Claisen rearrangement . For instance, starting from an ester intermediate, lithium diisopropylamide (LDA) can be used to form the E-enolate at low temperatures (−78°C). Trapping this enolate with trimethylsilyl (B98337) chloride (TMS-Cl) initiates a sigmatropic Claisen rearrangement, which can yield products with high diastereoselectivity and yields of up to 85%.

Refinement methods are also critical for achieving high purity. For example, a process for refining R-(-)-3-carbamoylmethyl-5-methylhexanoic acid involves salification with R-phenylethylamine, followed by acidification and recrystallization from a mixture of ethyl acetate (B1210297) and water. patsnap.com This process has been shown to yield the product with an enantiomeric excess value of not less than 99.5%. patsnap.com

The table below summarizes various synthetic methods and their reported yields and purities for precursors and derivatives of this compound.

| Method/Route | Starting Material | Product | Catalyst/Reagent | Yield | Purity/ee | Reference |

| Enolate Formation + Claisen Rearrangement | Ester intermediate | Stereoselective derivative | LDA, TMS-Cl | ~85% | High diastereoselectivity | |

| Asymmetric Hydrogenation | 3-cyano-5-methylhex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | Rhodium Me-DuPHOS | Excellent overall yield | Very high ee | nih.gov |

| Refining by Salification | (±)-3-carbamoylmethyl-5-methylhexanoic acid | R-(-)-3-carbamoylmethyl-5-methylhexanoic acid | R-phenylethylamine | - | ≥ 99.5% ee | patsnap.com |

| Quinine-mediated Desymmetrization | 3-isobutylglutaric anhydride | Hemiester precursor | Quinine, Cinnamyl alcohol | High yield | Excellent ee | researchgate.net |

| Lipase-Catalyzed Kinetic Resolution | Racemic 3-isobutylglutarimide | (R)-3-(carbamoylmethyl)-5-methylhexanoic acid | Candida rugosa lipase | - | 91.2% purity | |

| Reduction of Urethane Intermediate | 3-methyl formate-5-methylhexanoic acid derivative | 3-aminomethyl-5-methylhexanoic acid | Lithium borohydride | >90% | - |

Sustainable Chemistry Principles in Synthesis

The application of sustainable or "green" chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Biocatalysis stands out as a key green methodology. The use of enzymes, such as lipases and nitrilases, offers several advantages including mild reaction conditions, high selectivity, and a reduced environmental footprint. researchgate.net For instance, the kinetic resolution of racemic esters using lipases is a common strategy. In one process, racemic diethyl 2-(1-cyano-3-methylbutyl)malonate is resolved using a lipase from Thermomyces lanuginosus immobilized as cross-linked enzyme aggregates (CLEAs). researchgate.net This method yields the desired (S)-enantiomer with an enantiomeric excess greater than 99% and allows the enzyme to be reused for multiple cycles. researchgate.netresearchgate.net

Chemoenzymatic routes combine the benefits of both chemical and enzymatic steps. A notable example is a process for producing (S)-3-aminomethyl-5-methylhexanoic acid where a nitrilase-mediated bioconversion is employed. researchgate.net This approach has been shown to have a much lower E-factor (Environmental factor, a measure of waste produced) compared to earlier generation syntheses. researchgate.net

The development of cost-effective and green synthetic methodologies also includes avoiding highly toxic reagents. For example, alternative methods for the hydrocyanation step in the synthesis of cyano-derivatives have been developed to avoid the large-scale use of highly toxic potassium cyanide. researchgate.net

The following table highlights some sustainable approaches in the synthesis of related compounds.

| Sustainable Principle | Method | Key Features | Reported Outcome | Reference |

| Biocatalysis | Lipase-catalyzed kinetic resolution | Use of immobilized lipase (CLEAs), enzyme recycling | >99% ee, enzyme reusable for at least 11 cycles | researchgate.netresearchgate.net |

| Biocatalysis | Nitrilase-mediated hydrolysis | Mild conditions, high selectivity, eco-friendly | High conversion efficiency, conforms to atom economy | researchgate.net |

| Chemoenzymatic Route | Combination of chemical synthesis and enzymatic resolution | Lower E-factor, reduced raw material input | High purity (99.6%) and optical purity (99.4%) | researchgate.net |

| Atom Economy | Racemization and recycling of unwanted enantiomer | Complete racemization of (R)-3-cyano-5-methyl-hexanoic acid | Improves overall yield and cost-effectiveness | researchgate.net |

| Use of Safer Reagents | Alternative hydrocyanation | Avoids use of highly toxic potassium cyanide | Improved process safety | researchgate.net |

Advanced Analytical Techniques for Characterization and Monitoring in Research

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are fundamental in separating Methyl 5-methylhexanoate from complex mixtures, enabling its precise quantification and the study of its stereochemistry.

Gas Chromatography (GC) Applications for Volatile Species Profiling

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like this compound. spectra-analysis.com Its high resolution and sensitivity make it ideal for profiling volatile species in various matrices. In the analysis of fatty acid methyl esters (FAMEs), GC is crucial for determining the total fat content and characterizing the fatty acid profile of fats and oils after extraction, saponification, and methylation. spectra-analysis.com FAMEs, including this compound, are more volatile and chemically stable than their corresponding acids, which makes them well-suited for GC analysis. spectra-analysis.com

The technique has been successfully applied in metabolomics research to identify key volatile aromas in food products. For instance, in a study on Thai colored rice cultivars, static headspace gas chromatography-mass spectrometry (HS-GC-MS) was used to identify and profile volatile compounds, including this compound. nih.gov The method involved incubating samples at elevated temperatures to release volatile compounds, which were then introduced into the GC-MS system for separation and identification. nih.gov The operating conditions, such as oven temperature programming and the use of a specific capillary column (e.g., DB-Wax or DB-5MS), are optimized to achieve effective separation of a wide range of volatile metabolites. oup.comhst-j.org

Quantitative analysis using GC often involves the use of internal or external standards and the generation of calibration curves to ensure accuracy. The data obtained from GC analysis provides valuable information on the concentration of this compound, contributing to a comprehensive understanding of its role in the flavor and aroma profiles of various natural products. nih.gov

Below is a table summarizing typical GC conditions for the analysis of volatile compounds, including methyl esters:

| Parameter | Typical Value/Condition |

| Column | DB-Wax or DB-5MS (e.g., 30-60 m length, 0.25 mm i.d., 0.25-1 µm film thickness) oup.comhst-j.org |

| Carrier Gas | Helium nih.govoup.com |

| Inlet Temperature | 220-250 °C nih.govoup.com |

| Split Ratio | 10:1 to 20:1 nih.govoup.com |

| Oven Program | Initial temp. 40°C, ramped to 250°C nih.gov |

High-Performance Liquid Chromatography (HPLC) in Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation of non-volatile or thermally labile compounds and is particularly powerful for chiral separations. While direct enantiomeric resolution of methyl esters like this compound can be challenging, derivatization is a common strategy to facilitate separation on chiral stationary phases (CSPs).

For instance, racemic mixtures of hydroxy fatty acid methyl esters have been successfully resolved by HPLC after derivatization with reagents like benzoyl or naphthoyl chloride. nih.gov The resulting diastereomeric esters exhibit different interactions with the chiral stationary phase, allowing for their separation. nih.gov Similarly, α-amino acid methyl esters have been separated by forming diastereomeric thioureas with a chiral derivatizing agent. tandfonline.com

The development of methods for the optical resolution of intermediates in pharmaceutical synthesis, such as 3-(carbamoylmethyl)-5-methylhexanoic acid, highlights the importance of HPLC in ensuring enantiomeric purity. google.comgoogle.com Chiral HPLC methods are developed using specific chiral columns (e.g., DAICEL Chiralpak) and optimized mobile phases to achieve baseline separation of enantiomers. google.com These methods are essential for quality control in the production of chiral drugs.

The following table outlines key aspects of HPLC methods used for chiral separations of related compounds:

| Component | Description |

| Stationary Phase | Chiral Stationary Phases (CSPs) like DAICEL Chiralpak AD-H google.com or cellulose (B213188) trisbenzoate aocs.org |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., n-Heptane) and a polar modifier (e.g., Ethanol) with an additive like trifluoroacetic acid (TFA) google.com |

| Derivatization | Often required to form diastereomers with enhanced separability. nih.gov |

| Detection | UV detection is commonly used, especially if the derivatives contain a chromophore. tandfonline.com |

Spectroscopic Methods for Structural and Mechanistic Insights

Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and fragmentation patterns of this compound, which are crucial for its unambiguous identification and for studying its behavior in chemical reactions.

Mass Spectrometry (MS) in Reaction Intermediates Identification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of volatile compounds like this compound. nih.gov The electron ionization (EI) mass spectrum of a compound provides a unique fragmentation pattern, often referred to as a molecular fingerprint, which allows for its identification by comparison with spectral libraries such as NIST. nist.gov

For methyl esters, characteristic fragmentation patterns are observed. Protonated methyl esters can undergo fragmentation through the loss of methanol (B129727) (CH₃OH) and carbon monoxide (CO), or through the cleavage of the alkyl group. nih.gov The mass spectrum of unbranched fatty acid methyl esters is typically characterized by a fragment ion at m/z = 74, resulting from a McLafferty rearrangement, and another at m/z = 87 from β-cleavage. beilstein-journals.org

In a study of volatile compounds in Thai colored rice, this compound was identified based on its mass spectrum which showed characteristic fragment ions. nih.gov The investigation of isomeric esters and alkanoic acids by atmospheric pressure corona discharge ionization collision-induced dissociation (CID) mass spectrometry has shown that fragmentation patterns can be used to distinguish between isomers. nih.gov

The following table summarizes key mass spectral data for 5-Methylhexanoic acid, the parent acid of this compound, which provides insight into the fragmentation of the carbon backbone.

| Ionization Method | Key Fragment m/z | Relative Abundance | Putative Fragment Identity |

| EI | 60 | 99.99 | CH₂=C(OH)₂⁺ (from McLafferty rearrangement) |

| EI | 71 | 54.91 | C₄H₇O⁺ |

| EI | 43 | 50.16 | C₃H₇⁺ |

| EI | 87 | 37.12 | [M-C₃H₇]⁺ |

Data sourced from the Human Metabolome Database for 5-Methylhexanoic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structures. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons of the ester group, the protons on the carbon chain, and the protons of the two methyl groups at the 5-position. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the structure. For example, the methyl protons of the ester group would appear as a singlet, while the protons on the carbon adjacent to the branched methyl groups would show complex splitting.

Similarly, the ¹³C NMR spectrum would provide the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the ester would have a characteristic chemical shift in the downfield region.

The following table presents predicted ¹H NMR chemical shifts for the closely related Methyl hexanoate (B1226103), which can serve as a reference.

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| Ester Methyl (-OCH₃) | ~3.6 |

| Protons α to C=O (-CH₂CO-) | ~2.3 |

| Methylene Protons (-CH₂-) | ~1.2-1.6 |

| Terminal Methyl (-CH₃) | ~0.9 |

Reference data for Methyl hexanoate. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Adsorption Studies

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the most prominent absorption band in its IR spectrum would be the C=O stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. edu.krd Other characteristic bands would include C-H stretching vibrations for the alkyl groups and C-O stretching vibrations.

IR spectroscopy is also a valuable tool for studying the adsorption of molecules onto surfaces. Studies on the adsorption of carboxylic acids and their derivatives on silica (B1680970) have shown that both physical adsorption via hydrogen bonding and chemisorption to form surface esters can occur. cdnsciencepub.comcdnsciencepub.com The C=O stretching frequency shifts depending on the nature of the interaction; it is typically lower for hydrogen-bonded species compared to the vapor phase, and at a higher frequency for chemisorbed surface esters. cdnsciencepub.comcdnsciencepub.com

The application of Fourier Transform Infrared (FTIR) spectroscopy has been demonstrated for the quantification of fatty acid methyl esters in biodiesel. ijesd.orgijesd.org This technique can be used to monitor the progress of reactions such as transesterification. embrapa.br The disappearance and shift of certain functional group peaks in the adsorbent's IR spectrum after adsorption can provide evidence of the interaction between the adsorbate and the adsorbent. researchgate.net

The table below lists the characteristic IR absorption frequencies for the main functional groups present in this compound.

| Functional Group | Absorption Region (cm⁻¹) | Type of Vibration |

| C=O (Ester) | 1735 - 1750 | Stretch |

| C-O (Ester) | 1100 - 1300 | Stretch |

| C-H (Alkyl) | 2850 - 2960 | Stretch |

| C-H (Alkyl) | 1380 - 1460 | Bend |

Biochemical Roles and Metabolic Investigations Non Human Organisms

Participation in Lipid and Fatty Acid Metabolism

Methyl 5-methylhexanoate, as a fatty acid methyl ester, is intrinsically linked to the synthesis and breakdown of lipids. Its biochemical activities are largely defined by the enzymatic pathways that govern its formation and degradation, and its presence as a natural product in various biological systems.

The biosynthesis of this compound in non-human organisms is primarily achieved through the esterification of its precursor, 5-methylhexanoic acid. This reaction is catalyzed by enzymes with methyltransferase activity. In plants, a well-documented family of enzymes responsible for methylating carboxylic acids, including fatty acids, is the SABATH methyltransferases. Research on the night-blooming water lily Victoria cruziana has identified SABATH methyltransferases as the catalysts for the production of methyl hexanoate (B1226103), a structurally similar volatile compound. This suggests that analogous enzymes likely facilitate the methylation of 5-methylhexanoic acid to form its corresponding methyl ester in plant species where it is found.

The degradation of this compound occurs via hydrolysis, a reaction that splits the ester bond to yield 5-methylhexanoic acid and methanol (B129727). This process is generally catalyzed by hydrolase enzymes, particularly lipases and esterases. These enzymes are ubiquitous in nature and exhibit broad substrate specificity, enabling them to act on a wide variety of esters. For instance, lipases from sources like Candida rugosa have been utilized in the kinetic resolution of racemic esters related to 5-methylhexanoic acid, highlighting the capability of these enzymes to recognize and transform such structures. This enzymatic hydrolysis is a critical step in the metabolic turnover of the compound, releasing the parent fatty acid for further metabolism or utilization within the cell.

| Enzymatic Process | Enzyme Class | Precursor/Substrate | Product | Organism/System Context |

| Biosynthesis | Methyltransferase (e.g., SABATH family) | 5-Methylhexanoic Acid | This compound | Plants (Inferred) |

| Degradation | Hydrolase (Lipase, Esterase) | This compound | 5-Methylhexanoic Acid | General (Fungi, Bacteria) |

This compound has been identified as a naturally occurring volatile compound in a number of plant species. Its presence has been documented in hop oil (Humulus lupulus), as well as in the tobacco species Nicotiana longiflora (longflower tobacco) and Nicotiana plumbaginifolia (Tex-Mex tobacco). The occurrence of this ester in flowers suggests a potential role in plant-insect interactions, such as attracting pollinators or deterring herbivores, a common function for floral volatiles.

Applications in Catalysis and Materials Science Academic Research Perspectives

Catalytic Activity and Mechanistic Studies

Catalysis is a cornerstone of modern chemical synthesis and environmental technologies. The interaction of organic molecules with catalysts, such as zeolites, provides pathways to more efficient and selective chemical reactions. However, the specific catalytic activity of methyl 5-methylhexanoate remains an uninvestigated area in the scientific literature.

Interaction with Heterogeneous Catalysts (e.g., Zeolites)

Heterogeneous catalysis, where the catalyst phase is different from that of the reactants, is of paramount importance in industrial processes. Zeolites, with their porous structures and acidic properties, are a prominent class of heterogeneous catalysts used in the cracking and isomerization of hydrocarbons.

A comprehensive search of academic databases and chemical literature yields no specific studies on the interaction of this compound with zeolites. While research exists on the catalytic cracking of other methyl esters over zeolites, such as methyl butanoate, to produce valuable chemicals, similar research has not been reported for this compound. rsc.org Consequently, there is no available data on its conversion rates, product selectivity, or the mechanism of its interaction with the active sites of zeolites.

Directed Synthesis of Nanomaterials

The synthesis of nanomaterials with controlled size, shape, and surface properties is a highly active area of research, with applications ranging from electronics to medicine. Organic molecules, often referred to as ligands or capping agents, play a critical role in directing the growth and stabilizing the resulting nanoparticles.

Influence on Nanoparticle Morphology and Growth Mechanisms

The morphology of a nanoparticle significantly influences its physical and chemical properties. Ligands can selectively bind to different crystal facets of a growing nanoparticle, thereby controlling its final shape. A thorough review of the literature indicates that this compound has not been investigated as a ligand or capping agent in the directed synthesis of nanomaterials. There are no published reports on its influence on the morphology or growth mechanisms of any type of nanoparticle.

Ligand-Surface Chemistry in Controlled Material Synthesis

The chemical interaction between a ligand and the surface of a nanoparticle is fundamental to achieving controlled material synthesis. This ligand-surface chemistry dictates the stability of the nanoparticles and can be tailored to introduce specific functionalities. The scientific literature is devoid of any research pertaining to the surface chemistry of this compound on any nanoparticle surface. Consequently, there is no data available on its binding modes, surface coverage, or its effect on the electronic properties of nanomaterials.

Q & A

Q. What are the established synthetic routes for Methyl 5-methylhexanoate, and what factors influence yield optimization?

- Methodological Answer : this compound is typically synthesized via esterification of 5-methylhexanoic acid with methanol under acid catalysis (e.g., sulfuric acid). Key factors affecting yield include:

- Catalyst concentration : Excess acid may lead to side reactions (e.g., dehydration).

- Temperature control : Optimal reflux temperatures (e.g., 60–80°C) balance reaction rate and byproduct formation.

- Purity of reactants : Impurities in the carboxylic acid or alcohol reduce yield; pre-purification via distillation is recommended.

For reproducibility, document reaction conditions in tables (e.g., molar ratios, time, yield) and validate purity via GC-MS or NMR .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Compare H and C spectra with reference data (e.g., NIST Chemistry WebBook ).

- Gas chromatography (GC) : Quantify purity (>95% by area under the curve) and identify contaminants.

- Infrared (IR) spectroscopy : Confirm ester functional groups (C=O stretch ~1740 cm, C-O stretch ~1250 cm).

Report spectral peaks and retention indices in supplementary materials to enable replication .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA-compliant practices:

- PPE : Nitrile gloves, chemical-resistant lab coats, and EN149-certified respirators if aerosolization occurs .

- Ventilation : Use fume hoods during synthesis or high-volume handling.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for targeted biological activity studies?

- Methodological Answer : Design derivatives by modifying the ester or alkyl chain:

- Substitution reactions : Introduce nucleophiles (e.g., amines) to replace the methoxy group.

- Reductive amination : Convert the ester to an amide for enhanced stability in biological assays.

Validate structural changes via high-resolution mass spectrometry (HRMS) and compare bioactivity using dose-response curves .

Q. How can discrepancies in NMR spectral data for this compound derivatives be resolved?

- Methodological Answer : Address inconsistencies through:

Q. What computational methods are suitable for modeling the reactivity of this compound in catalytic processes?

- Methodological Answer : Employ density functional theory (DFT) to:

- Simulate transition states during ester hydrolysis or transesterification.

- Calculate activation energies and compare with experimental kinetics data.

Use software like Gaussian or ORCA, and validate models against IRC (intrinsic reaction coordinate) pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.